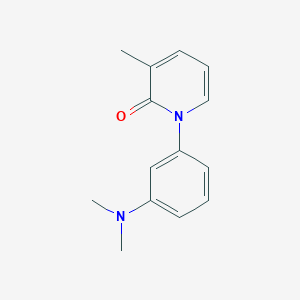
1-(3-(Dimethylamino)phenyl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is a heterocyclic compound that features a pyridinone core substituted with a dimethylamino phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- typically involves the condensation of 3-(dimethylamino)benzaldehyde with 3-methyl-2-pyridone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the dimethylamino group.
Scientific Research Applications
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain cancer cell lines.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its antitumor activity . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 1-(3-Dimethylamino)propyl indolin-2-one derivatives
Uniqueness
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with a dimethylamino phenyl group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-methylpyridin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-11-6-5-9-16(14(11)17)13-8-4-7-12(10-13)15(2)3/h4-10H,1-3H3 |
InChI Key |
MDLJJBGOLSFVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC(=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















